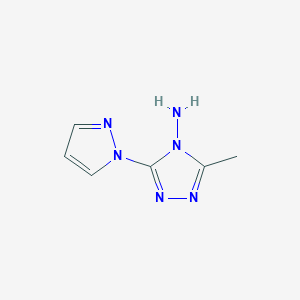
4-chloro-N'-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide typically involves a multi-step process:
Formation of Tetraphenylcyclopentadienone: This is achieved through a double aldol condensation reaction involving benzil and dibenzyl ketone in the presence of a basic catalyst.
Hydrazone Formation: The tetraphenylcyclopentadienone is then reacted with 4-chlorobenzohydrazide under acidic conditions to form the final product.
Analyse Des Réactions Chimiques
4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes
Mécanisme D'action
The mechanism of action of 4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. The exact molecular pathways and targets are still under investigation, but its ability to form stable complexes with metals suggests its use in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Tetraphenylcyclopentadienone: Known for its stability and use in Diels-Alder reactions.
4-chlorobenzohydrazide: A simpler compound used in various organic syntheses.
Hydrazones: A class of compounds with diverse applications in organic chemistry.
The uniqueness of 4-chloro-N’-(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)benzohydrazide lies in its combination of a tetraphenylcyclopentadienone core with a hydrazone moiety, providing a versatile platform for further functionalization and application in various fields .
Propriétés
Formule moléculaire |
C36H25ClN2O |
|---|---|
Poids moléculaire |
537.0 g/mol |
Nom IUPAC |
4-chloro-N-[(2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-ylidene)amino]benzamide |
InChI |
InChI=1S/C36H25ClN2O/c37-30-23-21-29(22-24-30)36(40)39-38-35-33(27-17-9-3-10-18-27)31(25-13-5-1-6-14-25)32(26-15-7-2-8-16-26)34(35)28-19-11-4-12-20-28/h1-24H,(H,39,40) |
Clé InChI |
UAFMUSYPSBKHIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NNC(=O)C3=CC=C(C=C3)Cl)C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-methanediylbis[2-({(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}amino)phenol]](/img/structure/B14949364.png)
![N-(2-{2-[(E)-1-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B14949372.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14949375.png)
![4-chloro-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B14949390.png)
![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B14949395.png)

![Ethyl 6-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-5-oxothiomorpholine-3-carboxylate](/img/structure/B14949408.png)
![3-(5-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B14949417.png)
![3-(4-Methoxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14949424.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B14949439.png)

![ethyl 4-({(2Z)-6-[(2-chlorophenyl)carbamoyl]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14949456.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide](/img/structure/B14949464.png)
![(2Z)-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B14949468.png)
